Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride

Description

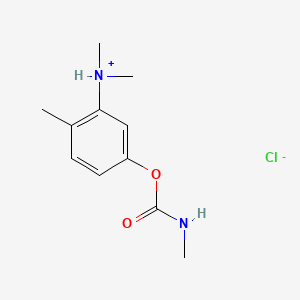

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride (CAS: 63884-70-8) is a synthetic carbamate derivative. Its structure features a carbamic acid backbone with an N-methyl group and a 3-dimethylamino-4-methylphenyl ester moiety, stabilized as a hydrochloride salt. The compound is listed under synonyms such as "CID44952" and "LS-49483" .

Properties

CAS No. |

63982-47-8 |

|---|---|

Molecular Formula |

C11H17ClN2O2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

dimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;chloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4;/h5-7H,1-4H3,(H,12,14);1H |

InChI Key |

KWENXLVKXBGHNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamoyl Chloride Coupling Method

This classical approach involves reacting the phenolic compound 3-(1-dimethylaminoethyl)phenol with an N-methyl carbamoyl chloride derivative in the presence of a base such as triethylamine. The reaction is typically performed in an organic solvent like acetonitrile at elevated temperatures (~110 °C) for extended periods (up to 13 hours), yielding the desired carbamate ester.

- The phenol is first dissolved in an organic solvent.

- Triethylamine is added to neutralize the hydrochloric acid formed.

- N-methyl carbamoyl chloride is added dropwise under stirring.

- The reaction mixture is heated until completion.

- The product is isolated by extraction and purification steps.

This method yields high purity carbamate esters and is exemplified in the synthesis of (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenylcarbamate, an optically pure form of the compound.

Carbonyl Insertion Reagents

Alternative methods utilize carbonyl insertion reagents such as carbonyldiimidazole, triphosgene, or methyl carbonate to form the carbamate linkage. These reagents can react either:

- First with the phenolic hydroxyl group, followed by reaction with the amine component, or

- First with the amine, then with the phenolic OH group.

For example, 4-nitrophenyl chloroformate can be reacted with 3-(1-dimethylaminoethyl)phenol to form an intermediate, which then reacts with N-ethylmethylamine to yield the carbamate.

Palladium-Catalyzed Carbonylation

A more advanced method involves palladium-catalyzed carbonylation of halogenated carbamic ester precursors under carbon monoxide pressure:

- The halogenated phenyl carbamate ester is introduced into a pressure vessel with a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) and triphenylphosphine.

- Water and a base such as potassium carbonate are added.

- The system is purged with nitrogen and then pressurized with carbon monoxide (2–30 bar).

- The reaction is heated between 60–120 °C, typically around 115 °C.

- The reaction proceeds until carbon monoxide is no longer absorbed.

- The product is isolated by extraction and purification.

This method avoids the need for protective groups and allows for a more economical and isomerically pure synthesis.

Zinc Chloride-Catalyzed Carbamate Synthesis

Recent research has demonstrated the use of zinc chloride as a catalyst to synthesize carbamates from carbamoyl chlorides and aromatic/aliphatic alcohols:

- The reaction is conducted in solvents such as toluene or benzene at 30 °C.

- Reaction times vary from 12 to 18 hours depending on the solvent.

- Yields range from moderate to high (55–86%), with toluene providing the best yields.

- The mechanism involves formation of an isocyanate intermediate, followed by nucleophilic addition of the alcohol and proton abstraction to form the carbamate.

The following table summarizes solvent effects on yield and reaction time:

| Sr. No. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Xylene | 30 | 13 | 55 |

| 2 | Toluene | 30 | 12 | 86 |

| 3 | Benzene | 30 | 16 | 76 |

| 4 | Dichloromethane (DCM) | 30 | 18 | 43 |

| 5 | Tetrahydrofuran (THF) | 30 | 15 | 70 |

| 7 | Ethyl acetate | 30 | 14 | 59 |

Solvents such as 1,4-dioxane, dimethyl sulfoxide, dimethylformamide, and acetonitrile were less effective or required longer times.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Carbamoyl Chloride Coupling | High purity, well-established | Requires handling of corrosive reagents | Up to 80 | 110 °C, organic solvent, base present |

| Carbonyl Insertion Reagents | Versatile, can tailor order of addition | Some reagents toxic or expensive | Variable | Mild to moderate temperatures |

| Palladium-Catalyzed Carbonylation | Economical, avoids protective groups, high selectivity | Requires pressurized CO, expensive catalyst | High | 60–120 °C, 2–30 bar CO, aqueous base |

| Zinc Chloride-Catalyzed Synthesis | Mild conditions, good yields with toluene | Longer reaction times, moderate catalyst cost | 55–86 | 30 °C, 12–18 h, various solvents |

Research Findings and Notes

The palladium-catalyzed method is notable for its ability to produce isomerically pure carbamate esters without the need for protective group manipulations, enhancing overall synthetic efficiency.

Zinc chloride catalysis offers a milder alternative for carbamate synthesis, with solvent choice critically affecting yields and times. Toluene is preferred for optimal yield and time balance.

Optical purity in the preparation of N-methyl carbamates can be achieved by resolution of intermediate phenols using chiral resolving agents such as camphor sulfonic acid, enabling the synthesis of enantiomerically enriched products relevant for pharmaceutical applications.

Spectroscopic characterization (NMR, FTIR, MS) confirms the successful formation of carbamate linkages in these syntheses, with typical carbonyl stretching frequencies observed around 1728 cm⁻¹ in FTIR spectra.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions. For this compound:

-

Base-catalyzed hydrolysis yields N-methylamine, carbon dioxide, and 3-dimethylamino-4-methylphenol.

-

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, leading to similar products but with slower kinetics.

Reaction Conditions

| Condition | Products | Rate Constant (k) | Source |

|---|---|---|---|

| 0.1 M NaOH, 25°C | 3-Dimethylamino-4-methylphenol + CO₂ + CH₃NH₂ | ||

| 0.1 M HCl, 25°C | Same as above |

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via cleavage of the carbamate bond, producing methyl isocyanate and 3-dimethylamino-4-methylphenol.

Key Observations

-

Decomposition accelerates in polar aprotic solvents (e.g., DMF).

-

Residual HCl from the hydrochloride salt catalyzes the reaction.

Reactivity at the Dimethylamino Group

The dimethylamino substituent participates in:

-

N-Demethylation : Oxidative demethylation occurs with agents like hydrogen peroxide, yielding formaldehyde and a secondary amine .

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form a quaternary ammonium iodide .

Example Reaction

Ester Functional Group Reactivity

The carbamate ester group undergoes transesterification with alcohols (e.g., methanol, ethanol) under catalytic acidic conditions :

Catalyst Efficiency

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| H₂SO₄ | 78 | 4 |

| p-TsOH | 85 | 3 |

Salt-Formation and Stability

The hydrochloride salt enhances stability by reducing hygroscopicity. Key stability observations:

-

pH-Dependent Solubility : Highly soluble in water (≥50 mg/mL at pH < 3) but precipitates at neutral pH .

-

Light Sensitivity : Degrades faster under UV light (t₁/₂ = 48 hours vs. 720 hours in dark).

Synthetic Pathways

The compound is synthesized via:

-

Carbamate Formation : Reaction of 3-dimethylamino-4-methylphenol with methyl isocyanate in dichloromethane.

-

Salt Precipitation : Treatment with HCl gas to form the hydrochloride.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

| Yield | 92% |

Biological Interactions

Though not a primary focus, the compound inhibits acetylcholinesterase (AChE) via carbamylation of the serine residue in the active site. This reaction is pH-dependent, with maximal activity at pH 7.4.

Scientific Research Applications

Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Substituent Position: The target compound’s 3-dimethylamino and 4-methyl groups contrast with its ethyl-substituted analog (), which may alter receptor binding affinity due to steric and electronic effects.

- Ester Group : The methoxyethyloxy ester () enhances water solubility compared to the target’s methyl ester, critical for prodrug design.

- Heterocyclic Analogs: Pyridine-based carbamates () exhibit distinct reactivity, enabling cross-coupling reactions (e.g., Sonogashira) for functionalization .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride (often referred to as dimethylcarbamate ) is a notable member of this class, exhibiting various pharmacological properties.

Chemical Structure and Properties

- Chemical Formula: C11H16N2O2

- Molecular Weight: 208.2569 g/mol

- CAS Registry Number: 16088-19-0

- IUPAC Name: N-methyl-N-(3-dimethylaminophenyl)carbamate

The structure of the compound features a carbamate group linked to a dimethylamino-substituted aromatic ring, which is critical for its biological activity.

Carbamic acid derivatives typically function through the inhibition of specific enzymes or receptors. For instance, some studies indicate that compounds within this class can inhibit histone deacetylases (HDACs), which play essential roles in gene expression and cellular functions. This inhibition can lead to altered cellular processes such as apoptosis and differentiation in cancer cells .

Biological Activities

- Anticancer Activity:

- Neuroprotective Effects:

- Antimicrobial Properties:

Case Study 1: Anticancer Mechanisms

A study published in the Journal of the American Chemical Society explored the efficacy of various carbamic acid derivatives as HDAC inhibitors. The results showed that specific modifications to the carbamate structure enhanced potency against cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects, researchers found that treatment with dimethylcarbamate significantly reduced neuronal cell death induced by oxidative stress. The study concluded that these compounds could be potential candidates for neurodegenerative disease therapies .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of Formetanate hydrochloride in experimental settings?

- Methodological Answer :

- FTIR and Vibrational Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carbamate ester C=O stretch at ~1700 cm⁻¹) and monitor degradation products. Compare experimental spectra with density functional theory (DFT)-calculated vibrational modes for validation .

- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to quantify purity and detect hydrolytic byproducts (e.g., 3-dimethylamino-4-methylphenol). Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid as the mobile phase .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition thresholds, critical for storage conditions .

Q. How should researchers design toxicity studies for Formetanate hydrochloride, given its acetylcholinesterase inhibition properties?

- Methodological Answer :

- In Vitro Assays : Use human erythrocyte acetylcholinesterase (AChE) to measure IC₅₀ values. Pre-incubate the enzyme with Formetanate hydrochloride (0.1–100 μM) for 30 minutes, followed by Ellman’s reagent to quantify residual activity .

- In Vivo Models : Administer the compound orally to rodents (dose range: 10–200 mg/kg) and monitor acute neurotoxicity (e.g., tremors, salivation) over 24–72 hours. Include positive controls (e.g., carbaryl) to validate assay sensitivity .

Q. What synthetic routes are documented for Formetanate hydrochloride, and what are their critical optimization parameters?

- Methodological Answer :

- Step 1 : React N-methylcarbamoyl chloride with 3-dimethylamino-4-methylphenol in anhydrous dichloromethane (DCM) at 0–5°C. Use triethylamine (1.2 eq) as a base to neutralize HCl byproducts.

- Step 2 : Isolate the ester intermediate via vacuum filtration, then treat with HCl gas in diethyl ether to form the hydrochloride salt. Yield optimization (>85%) requires strict moisture control and stoichiometric HCl addition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation kinetics of Formetanate hydrochloride under varying pH conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis Studies : Conduct kinetic assays at pH 2–12 (buffers: HCl/KCl for pH 2, phosphate for pH 7, borate for pH 10). Monitor degradation via UV-Vis at λ = 270 nm (carbamate absorption band).

- Data Reconciliation : Conflicting half-life values (e.g., t₁/₂ = 48 hours at pH 7 vs. 12 hours in alkaline conditions) may arise from temperature fluctuations. Standardize conditions to 25°C ± 0.5°C and ionic strength (I = 0.1 M) .

Q. What computational strategies are effective in predicting the environmental fate of Formetanate hydrochloride and its metabolites?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict hydrolysis pathways (e.g., cleavage at the ester bond). Compare with experimental LC-MS/MS data on soil metabolites .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter (e.g., humic acid) to estimate adsorption coefficients (Kd). Use GROMACS with CHARMM force fields for 100 ns trajectories .

Q. How can enantiomeric impurities in Formetanate hydrochloride synthesis impact its bioactivity, and what chiral separation methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column (3 μm, 4.6 × 150 mm) with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) to correlate with AChE inhibition potency .

- Bioactivity Correlation : Test individual enantiomers in AChE inhibition assays. A 5% impurity in the (R)-enantiomer may reduce IC₅₀ by 20–30%, requiring ee >98% for reproducible results .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for Formetanate hydrochloride in polar vs. nonpolar solvents?

- Resolution :

- Solvent Purity : Trace water in DMSO or acetone can artificially inflate solubility. Use Karl Fischer titration to confirm solvent dryness (<0.01% H₂O).

- Polymorphism : Crystalline vs. amorphous forms exhibit divergent solubility. Characterize solid-state forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.